1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate is a complex organic compound with a molecular formula of C18H20N2O6. This compound is characterized by its intricate structure, which includes a piperidine ring, a tert-butyl group, and a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to introduce the desired functional groups. The tert-butyl group is often introduced using tert-butyl chloride in the presence of a base such as triethylamine. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety can be introduced through a series of reactions involving phthalic anhydride and other intermediates.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate may be used to study enzyme inhibition and protein interactions.
Industry: In industry, it can be used in the production of advanced materials and chemicals, contributing to the development of new technologies and products.
Wirkmechanismus
The mechanism by which 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrrolidine-1,2-dicarboxylate: This compound is structurally similar but contains a pyrrolidine ring instead of a piperidine ring.
tert-butyl N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate: This compound has a different functional group arrangement but shares the tert-butyl and 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moieties.
Uniqueness: . Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
2055988-81-1 |
---|---|
Molekularformel |
C19H22N2O6 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-11-7-6-10-14(20)17(24)27-21-15(22)12-8-4-5-9-13(12)16(21)23/h4-5,8-9,14H,6-7,10-11H2,1-3H3 |
InChI-Schlüssel |
MCOHKSHKPMCZSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.